molecular formula C8H11Cl2N3 B595192 N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride CAS No. 1289387-53-6

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride

Cat. No.: B595192
CAS No.: 1289387-53-6
M. Wt: 220.097
InChI Key: JTLAEPBLVQXNTL-UHFFFAOYSA-N
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Description

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is known for its unique structure, which includes a chloropyrazine ring and a cyclopropanamine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride typically involves the reaction of 3-chloropyrazine-2-carbaldehyde with cyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropyrazine-2-carbaldehyde
  • Cyclopropylamine
  • N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine

Uniqueness

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is unique due to its combination of a chloropyrazine ring and a cyclopropanamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLAEPBLVQXNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725508
Record name N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-53-6
Record name N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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